N-(4-methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine;hydrochloride
Overview
Description
N-(4-methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine;hydrochloride is a useful research compound. Its molecular formula is C16H16ClN3OS and its molecular weight is 333.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride is 333.0702610 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research on compounds related to N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride primarily focuses on their synthesis and characterization. Studies have explored the synthesis of various substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, demonstrating significant anti-bacterial and anti-fungal activities. These compounds have been synthesized from chloro-substituted pyrimidine heterocyclic rings, identified through techniques like TLC, IR, 1H-NMR, and 13C-NMR spectrophotometry, and confirmed by elemental analysis (Mittal, Sarode, & Vidyasagar, 2011).
Antimicrobial Activity
The antimicrobial properties of related compounds have been a significant area of research. For example, enantiomeric thieno[2,3-d]pyrimidin-4-amine derivatives exhibit high antitumor activity against MCF-7 breast cancer cells, comparable to established drugs like gefitinib. These findings highlight the potential of such compounds in developing new therapeutic agents (Gao et al., 2015).
Anti-inflammatory and Analgesic Activities
Another focus area is the anti-inflammatory and analgesic potential of thieno[2,3-d]pyrimidin derivatives. Synthesized compounds have shown promising results in reducing edema and pain in preclinical models, offering a foundation for future pharmacological exploration. Such studies contribute to the understanding of the medicinal chemistry of these compounds and their potential therapeutic applications (Kumar, Drabu, & Shalini, 2017).
Anticancer Properties
The anticancer properties of thieno[2,3-d]pyrimidin-4-amines are also being explored, with studies showing that certain derivatives exhibit inhibitory effects on human colorectal cancer cell proliferation. This suggests a possible role in developing new anticancer agents targeting specific cancer cell lines (Loidreau et al., 2020).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS.ClH/c1-20-11-7-5-10(6-8-11)19-15-14-12-3-2-4-13(12)21-16(14)18-9-17-15;/h5-9H,2-4H2,1H3,(H,17,18,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXASHIWEKLJQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C4=C(CCC4)SC3=NC=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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